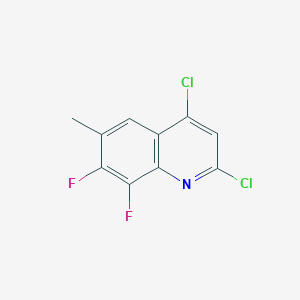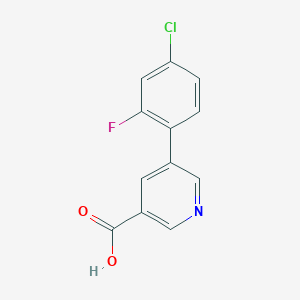
5-(4-Chloro-2-fluorophenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-2-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7ClFNO2. It is a derivative of nicotinic acid, characterized by the presence of a chloro and fluoro substituent on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinic acid typically involves the reaction of 4-chloro-2-fluoroaniline with nicotinic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
化学反应分析
Types of Reactions
5-(4-Chloro-2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
科学研究应用
5-(4-Chloro-2-fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
相似化合物的比较
Similar Compounds
- 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid
- 5-Chloro-2-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 5-(4-Chloro-2-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
属性
CAS 编号 |
1346691-86-8 |
|---|---|
分子式 |
C12H7ClFNO2 |
分子量 |
251.64 g/mol |
IUPAC 名称 |
5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
InChI 键 |
KFIYSMILDPCUKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC(=CN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


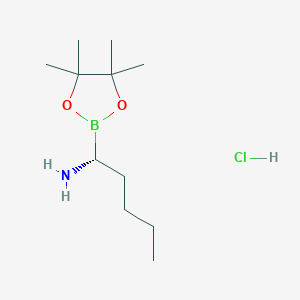

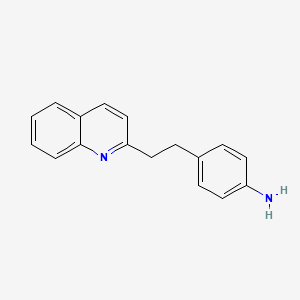
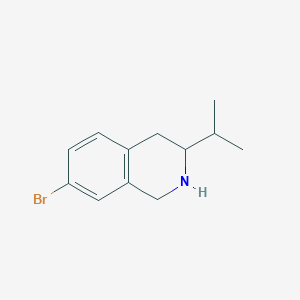

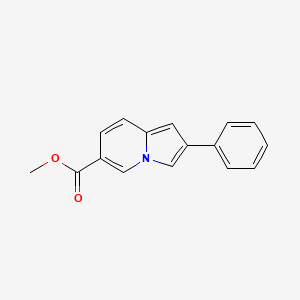
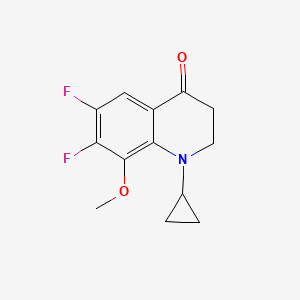
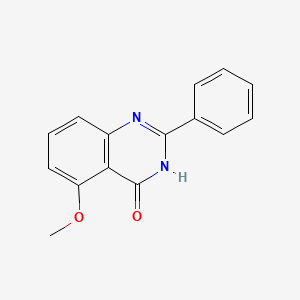

![1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11863983.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
